Ethyl chlorosulfonate
Overview
Description
Ethyl chlorosulfonate is an organic compound with the chemical formula C2H5ClO3S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
Mechanism of Action
Target of Action
Ethyl chlorosulfonate, also known as Chlorosulfuric acid, ethyl ester, chlorosulfonyloxyethane, or Ethyl chlorosulfate, is a chemical compound used in organic synthesis. It primarily targets organic compounds, particularly aromatic hydrocarbons . The compound’s role is to facilitate the introduction of the sulfonyl group into these organic compounds, which can be used as intermediates in the synthesis of various other compounds .
Mode of Action
The mode of action of this compound involves a bimolecular electrophilic substitution reaction (S_E2). The general S_E2 mechanism involves the addition of the electrophile (E+) to the aromatic nucleus to form the σ-complex 1, which subsequently loses a proton to yield the substitution product . In this process, either the first addition step or the second stage may be rate-determining .
Biochemical Pathways
The biochemical pathways affected by this compound involve the sulfonation and chlorosulfonation of organic compounds . The sulfonic acid group introduced by this compound is very bulky, causing increasing resistance to sulfonation when a degree of steric hindrance is present in the aromatic substrate . This process is reversible, allowing the sulfonic acid group to be employed in organic synthesis as a blocking and orientation-directing group .
Pharmacokinetics: ADME Properties
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The result of this compound’s action is the formation of sulfonyl derivatives of the target organic compounds . This can lead to a wide range of downstream effects, depending on the specific compounds involved and the context in which they are used. For instance, in the synthesis of active pharmaceutical ingredients, the introduction of a sulfonyl group can significantly alter the activity and properties of the resulting compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the sulfonation process . Additionally, the principles of green chemistry and sustainability, including the use of environmentally friendly solvents and the minimization of waste, are increasingly important considerations in the use of chemicals like this compound .
Preparation Methods
Ethyl chlorosulfonate can be synthesized through the reaction of ethylene with chlorosulfonic acid. The reaction typically involves the addition of ethylene to chlorosulfonic acid under controlled conditions to produce this compound . Industrial production methods often involve the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Ethyl chlorosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding ethyl esters and sulfonamides.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce ethanol and sulfur dioxide.
Reduction: It can be reduced to ethyl sulfonate using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include alcohols, amines, water, and reducing agents. The major products formed from these reactions are ethyl esters, sulfonamides, ethanol, and sulfur dioxide .
Scientific Research Applications
Ethyl chlorosulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is employed in the modification of biomolecules for studying their structure and function.
Industrial Applications: It is used in the production of dyes, rubber additives, plasticizers, and preservatives.
Comparison with Similar Compounds
Ethyl chlorosulfonate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Propyl chlorosulfonate: Similar in structure but with a propyl group instead of an ethyl group.
Chlorosulfonic acid: The parent compound used in the synthesis of this compound.
This compound is unique due to its specific reactivity and applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
chlorosulfonyloxyethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S/c1-2-6-7(3,4)5/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKHTHDBINVNFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060797 | |
Record name | Chlorosulfuric acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-01-4 | |
Record name | Chlorosulfuric acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorosulfuric acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorosulfuric acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorosulfuric acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl chlorosulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROSULFURIC ACID, ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB66T45JQP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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